

# non-specific binding of cadherin-11 antibody in flow cytometry

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## Compound of Interest

Compound Name: *cadherin-11*

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## Technical Support Center: Cadherin-11 Flow Cytometry

This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding of **Cadherin-11** antibodies in flow cytometry experiments.

### Troubleshooting Guide: High Non-Specific Binding

High background or non-specific staining can obscure true results. The following Q&A guide will help you diagnose and resolve common issues.

Q1: My isotype control is showing a high signal. What does this mean and how do I fix it?

A high signal in your isotype control is a clear indicator of non-specific antibody binding and is often due to Fc receptor binding, especially on myeloid cells like monocytes and macrophages.

[1] Here's how to address it:

- Introduce an Fc Blocking Step: Before adding your primary **Cadherin-11** antibody, incubate your cells with an Fc receptor blocking reagent.[2][3][4] This is crucial for cell types known to express high levels of Fc receptors, such as monocytes, macrophages, and B cells.[5][3] Commercial Fc block solutions containing purified recombinant Fc proteins or whole serum can be used.[5][3]

- **Check for Antibody Aggregates:** Centrifuge your antibody solution at high speed before use to pellet any aggregates, which can bind non-specifically to cells.
- **Use High-Quality Isotype Controls:** Ensure your isotype control perfectly matches the primary antibody's species, isotype (including heavy and light chain), and fluorochrome.[6] The concentration used should be identical to that of the primary antibody.[7] However, be aware that isotype controls are mainly useful for diagnosing poor blocking and should not be used to set positive gates.[4][8]

Q2: My negative population has shifted and is showing a higher signal than the unstained control. What are the potential causes?

This issue points to broad non-specific interactions that are not necessarily Fc-mediated. Consider the following troubleshooting steps:

- **Titrate Your Antibody:** Using an excessive concentration of your **Cadherin-11** antibody is a common cause of non-specific binding, leading to a reduced signal-to-noise ratio.[9][10][11] Perform a titration experiment to determine the optimal concentration that provides the brightest positive signal with the lowest background.
- **Add Protein to Staining Buffer:** A lack of protein in your staining and wash buffers can lead to antibodies binding non-specifically to cells.[12] Including bovine serum albumin (BSA) or fetal bovine serum (FBS) in your buffers can help block these non-specific sites.[9][12]
- **Incorporate a Viability Dye:** Dead cells are notoriously "sticky" and will non-specifically bind antibodies due to exposed DNA and other intracellular components.[9][10] Use a viability dye like Propidium Iodide (PI) or 7-AAD to gate out dead cells during analysis.[12][13]
- **Ensure Adequate Washing:** Insufficient washing can leave unbound antibodies behind, contributing to background noise.[14][15] Increase the number or volume of your wash steps.

Q3: I'm seeing staining on a cell type I don't expect to express **Cadherin-11**. What should I check?

Unexpected positive signals could be due to cross-reactivity or other artifacts.

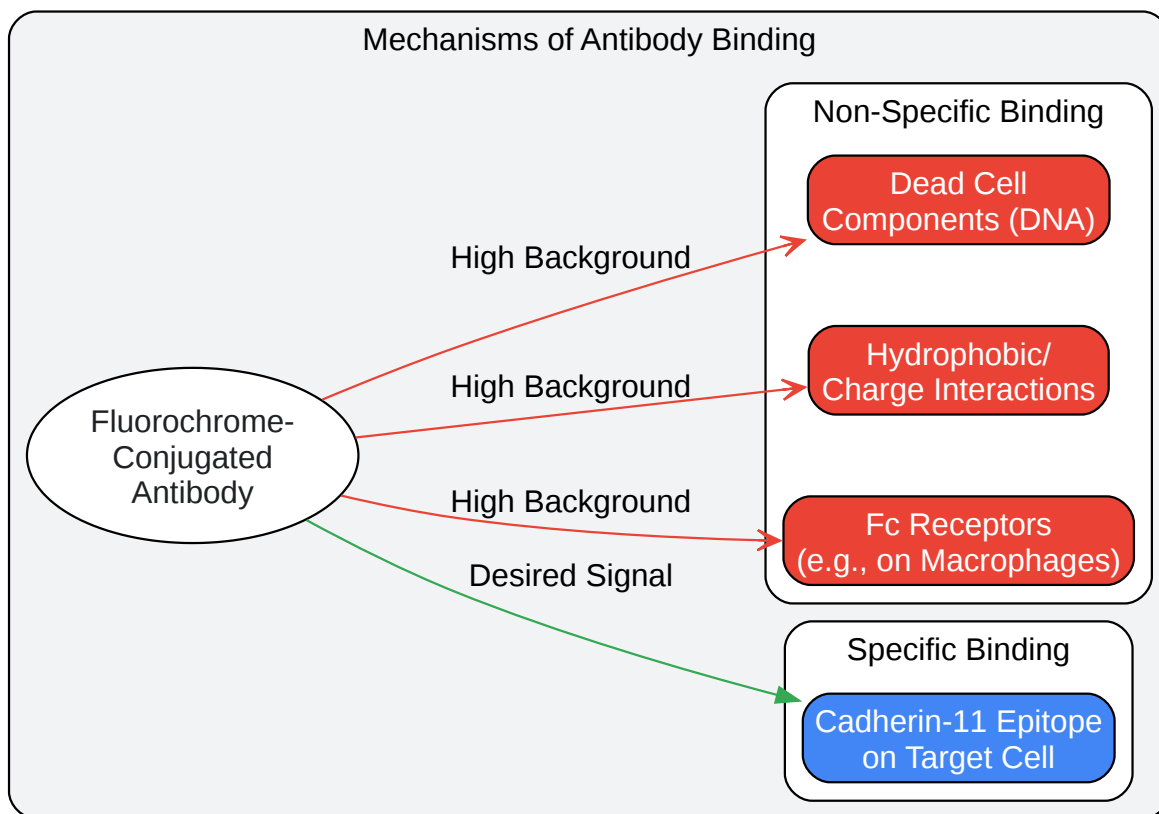
- Review **Cadherin-11** Expression: **Cadherin-11** is expressed on various cells, including macrophages, osteoblasts, and certain cancer cells like those from the prostate and breast. [16][17][18] Research indicates its expression on monocyte-derived macrophages.[16][19] Confirm whether your cell type of interest has been reported to express **Cadherin-11**.
- Consider Interactions Between Antibodies: In multicolor experiments, interactions between different antibodies, particularly mouse IgG2 antibodies, can occur, mediated by the complement protein C1q.[12] This can be prevented by removing plasma through repeated washing before antibody addition.[12]
- Check Secondary Antibody Specificity: If using an indirect staining method, ensure your secondary antibody is not cross-reacting with other components in your sample.[14][20] Run a control with only the secondary antibody to test for this.[21]

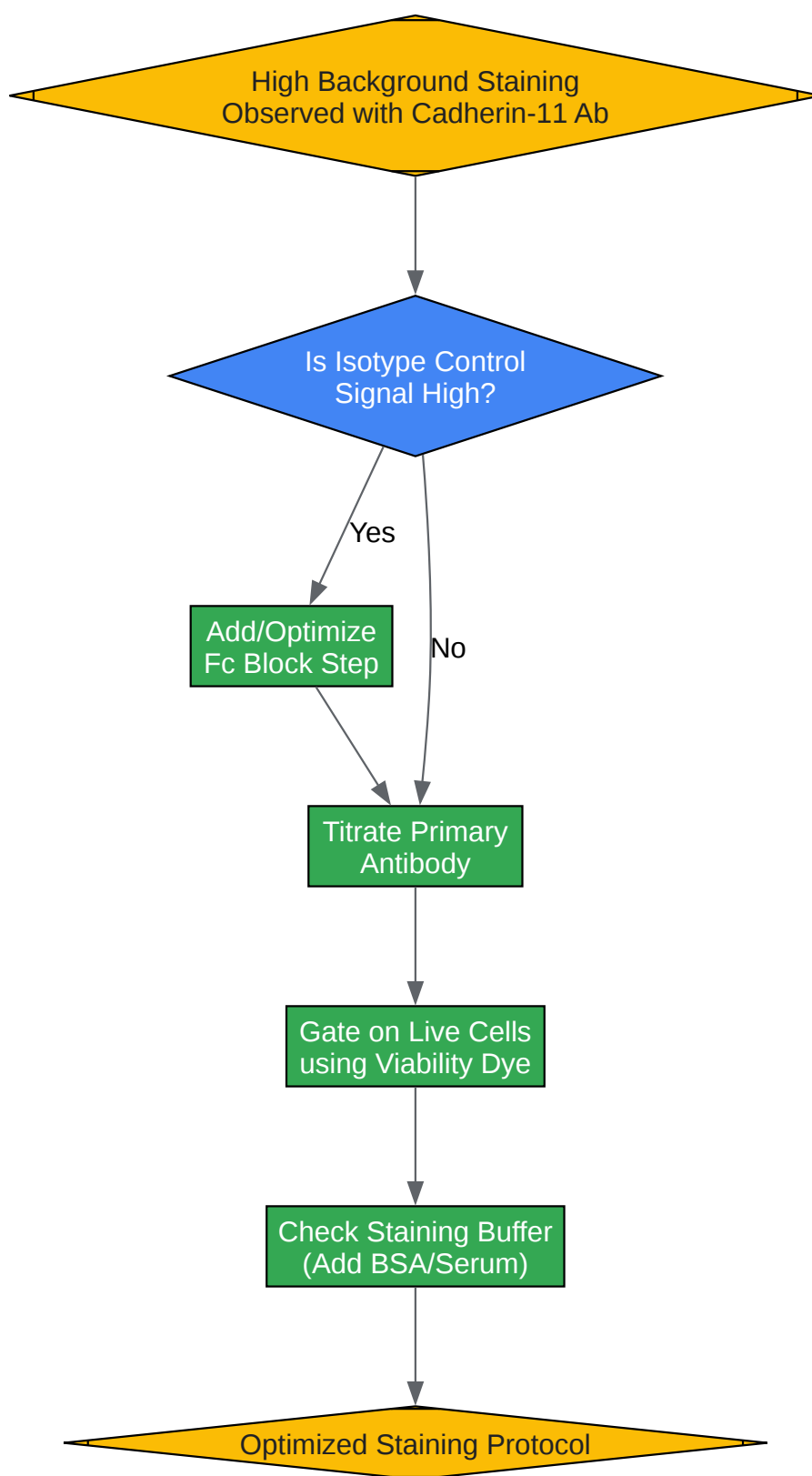
## Troubleshooting Summary Table

Issue	Potential Cause	Recommended Solution(s)
High Isotype Control Signal	Fc receptor binding on myeloid cells, B cells.	Add an Fc blocking step before primary antibody incubation. <a href="#">[2]</a> <a href="#">[3]</a>
Antibody aggregates.	Centrifuge antibody before use.	
Shift in Negative Population	Antibody concentration too high. <a href="#">[9]</a> <a href="#">[10]</a>	Titrate the Cadherin-11 antibody to find the optimal concentration. <a href="#">[10]</a>
Non-specific protein adhesion. <a href="#">[9]</a>	Use staining buffers containing BSA or serum. <a href="#">[9]</a> <a href="#">[12]</a>	
Dead cells binding antibody. <a href="#">[10]</a>	Include a viability dye (e.g., PI, 7-AAD) to exclude dead cells. <a href="#">[12]</a>	
Unexpected Positive Staining	Cell type expresses Cadherin-11.	Confirm Cadherin-11 expression patterns in the literature. <a href="#">[16]</a> <a href="#">[18]</a>
Antibody-antibody interactions. <a href="#">[12]</a>	Wash samples thoroughly to remove plasma before staining. <a href="#">[12]</a>	
Secondary antibody cross-reactivity. <a href="#">[14]</a> <a href="#">[20]</a>	Run a "secondary antibody only" control. <a href="#">[21]</a>	

## Visual Troubleshooting Guides

Below are diagrams illustrating the sources of non-specific binding and a logical workflow for troubleshooting these issues.





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